molecular formula C18H18N4O3S B3471338 MFCD04219485

MFCD04219485

Cat. No.: B3471338
M. Wt: 370.4 g/mol
InChI Key: OVQVKCBXQWPAEM-UHFFFAOYSA-N
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Description

CAS No.: 19485-38-2 MDL No.: MFCD01552045 Molecular Formula: C₆H₆N₂O₄ Molecular Weight: 170.12 g/mol Linear Structure: N₂C₃H(CH₃)(COOH)₂ Key Properties:

  • High solubility in polar solvents (e.g., water) .
  • Contains nitro (-NO₂) and carboxylic acid (-COOH) functional groups, suggesting reactivity in electrophilic substitution and acid-base reactions.
  • PubChem ID: 152258, with physicochemical properties such as heavy atom count (12) and aromatic heavy atoms (5) .

Properties

IUPAC Name

2-[[5-[(2-methylquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-9-22-15(20-21-18(22)26-11-16(23)24)10-25-14-6-4-5-13-8-7-12(2)19-17(13)14/h3-8H,1,9-11H2,2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQVKCBXQWPAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=NN=C(N3CC=C)SCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD04219485” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of “this compound” involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD04219485” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used

Scientific Research Applications

“MFCD04219485” has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on cellular processes and pathways. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be utilized in the production of materials or as a component in various products.

Mechanism of Action

The mechanism of action of “MFCD04219485” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected based on structural similarity (e.g., shared functional groups) or pharmacological relevance from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Solubility (mg/mL) Log Po/w BBB Permeability
19485-38-2 (Target) C₆H₆N₂O₄ 170.12 Nitro, Carboxylic Acid 0.24 0.61* No
1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic Acid, Halogens N/A 2.15 Yes
53052-06-5 C₆H₄N₂OS 152.17 Thiophene, Amide 0.72 (DMSO) 1.64 No
1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethyl, Ketone N/A 2.15 Yes

*Calculated using SILICOS-IT .

Key Findings:

Functional Group Influence :

  • 19485-38-2 exhibits lower lipophilicity (Log Po/w = 0.61) compared to halogenated analogs like 1046861-20-4 (Log Po/w = 2.15), which enhances the latter's membrane permeability .
  • The nitro group in 19485-38-2 may confer redox activity, whereas boronic acid in 1046861-20-4 is critical for Suzuki-Miyaura cross-coupling reactions .

Solubility and Bioavailability :

  • 19485-38-2 has moderate aqueous solubility (0.24 mg/mL), suitable for oral formulations, but poor BBB penetration limits CNS applications .
  • 53052-06-5 shows higher solubility in DMSO (0.72 mg/mL), favoring in vitro assays .

Pharmacological Potential: Trifluoromethyl-containing 1533-03-5 demonstrates high BBB permeability, making it a candidate for neuroactive drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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